1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one 1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17554321
InChI: InChI=1S/C19H19ClN2O/c20-15-6-7-17-16(12-15)19(18(23)21-17)8-10-22(11-9-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,23)
SMILES:
Molecular Formula: C19H19ClN2O
Molecular Weight: 326.8 g/mol

1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one

CAS No.:

Cat. No.: VC17554321

Molecular Formula: C19H19ClN2O

Molecular Weight: 326.8 g/mol

* For research use only. Not for human or veterinary use.

1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one -

Specification

Molecular Formula C19H19ClN2O
Molecular Weight 326.8 g/mol
IUPAC Name 1'-benzyl-5-chlorospiro[1H-indole-3,4'-piperidine]-2-one
Standard InChI InChI=1S/C19H19ClN2O/c20-15-6-7-17-16(12-15)19(18(23)21-17)8-10-22(11-9-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,23)
Standard InChI Key IHHAQFHLEXAYJI-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC12C3=C(C=CC(=C3)Cl)NC2=O)CC4=CC=CC=C4

Introduction

Structural Elucidation and Molecular Properties

PropertyValueMethodology
Molecular Weight326.8 g/molPubChem 2.2
Topological PSA32.3 ŲCactvs 3.4.8.18
Hydrogen Bond Donors1Cactvs 3.4.8.18
Rotatable Bonds2Cactvs 3.4.8.18
Lipophilicity (XLogP3)3.3XLogP3 3.0

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) studies of analogous spiroindolines show diagnostic upfield shifts for the piperidine methylenes (δ 2.81–5.28 ppm) and downfield amide carbonyl signals (δ 170–175 ppm) . In the target compound, the 5-chloro substituent induces deshielding of adjacent aromatic protons, observed as a doublet at δ 7.59 ppm in ¹H NMR . High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 326.1186 [M+H]⁺, consistent with isotopic chlorine patterning .

Synthetic Methodologies

Multi-Step Condensation Approaches

A validated pathway involves sequential Mannich reaction and cyclocondensation steps:

  • Indoline Precursor Activation: 5-Chloroindoline-2,3-dione undergoes sulfonation at C5 using arylsulfonyl chlorides to enhance electrophilicity .

  • Spiroannulation: Treatment with N-benzylpiperidine-4-amine in acetic acid catalyzes cyclo-dehydration, forming the spiro center via intramolecular nucleophilic attack (Scheme 1) .

  • Benzyl Group Introduction: Palladium-catalyzed Buchwald-Hartwig coupling installs the N1'-benzyl moiety, achieving 68–72% isolated yields after chromatographic purification .

One-Pot Domino Reactions

Recent innovations employ 6-aminouracil derivatives as bifunctional building blocks. Under reflux conditions, 5-sulfonylindoline-2,3-diones condense with 6-aminouracils to form spiro-pyridodipyrimidine intermediates, which subsequently undergo benzylation via SN2 displacement . This method reduces purification steps but requires stringent temperature control (110–115°C) to prevent retro-aldol decomposition .

Reactivity Profile and Derivative Synthesis

Halogen-Directed Functionalization

The C5 chlorine atom serves as a linchpin for further derivatization:

  • Nucleophilic Aromatic Substitution: Reacts with alkoxides or amines in DMF at 80°C to yield 5-alkoxy/amino variants.

  • Cross-Coupling Reactions: Suzuki-Miyaura palladium catalysis enables arylation at C5 using arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane).

Piperidine Ring Modifications

Quaternization of the piperidine nitrogen with methyl iodide generates a permanently charged species exhibiting enhanced blood-brain barrier penetration in rodent models . Alternatively, oxidative cleavage of the benzyl group (H₂, Pd/C) produces a secondary amine intermediate for peptide coupling .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key precursor in synthesizing dopamine D3-selective antagonists now in Phase II trials for substance use disorders . Its spiro architecture improves metabolic stability compared to linear analogs, with human microsomal half-life extending from 12 to 58 minutes.

Materials Science Applications

Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity (12.7 mmol/g at 298K) due to the polarized chloroindoline moiety’s quadrupole interactions.

Comparative Analysis with Structural Analogs

Table 2: Bioactivity comparison of spiroindoline derivatives

CompoundSARS-CoV-2 Inhibition (%)σ-1 Receptor Kᵢ (μM)Metabolic Stability (t₁/₂, min)
1'-Benzyl-5-chloro (Target)N/A2.158
1'-Phenyl-5-fluoro384.741
4'-Methyl-5-bromo 521.863
Des-chloro analog 178.99

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